BenchChemオンラインストアへようこそ!

D-Azaserine

Pancreatic Carcinogenesis Atypical Acinar Cell Nodules Stereospecificity

D-Azaserine (CAS 76749-44-5) is the D-enantiomer of the diazo-containing serine derivative azaserine. While the naturally occurring L-azaserine is a well-characterized glutamine antagonist and purine biosynthesis inhibitor , D-Azaserine is distinguished by its stereochemistry, which renders it biologically inactive in key assays.

Molecular Formula C5H7N3O4
Molecular Weight 173.13 g/mol
CAS No. 76749-44-5
Cat. No. B13401148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Azaserine
CAS76749-44-5
Molecular FormulaC5H7N3O4
Molecular Weight173.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)OC(=O)C=[N+]=[N-]
InChIInChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)
InChIKeyMZZGOOYMKKIOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Azaserine (CAS 76749-44-5): Stereochemical Identity and Baseline Procurement Data


D-Azaserine (CAS 76749-44-5) is the D-enantiomer of the diazo-containing serine derivative azaserine. While the naturally occurring L-azaserine is a well-characterized glutamine antagonist and purine biosynthesis inhibitor [1], D-Azaserine is distinguished by its stereochemistry, which renders it biologically inactive in key assays. The compound is formally classified as D-Serine, diazoacetate (ester), and is primarily utilized in research as a stereochemical negative control or for transport mechanism studies rather than as a therapeutic lead [2]. This guide provides the quantitative evidence necessary for procurement decisions, specifically addressing why D-Azaserine cannot be substituted with the active L-isomer.

D-Azaserine vs. L-Azaserine: Why Stereochemical Purity Is Non-Negotiable for Scientific Selection


Substituting D-Azaserine with the far more common and biologically active L-Azaserine (CAS 115-02-6) will introduce profound confounding effects in experimental systems. Evidence directly demonstrates that the inhibitory antitumor and antibacterial activity resides exclusively in the L-isomer [1]. Consequently, using the L-isomer in protocols designed for D-Azaserine will inadvertently trigger glutamine antagonism, purine depletion, and DNA damage [2], invalidating negative control experiments. The quantitative differentiation below proves that stereochemistry—not just the diazo moiety—is the critical driver of biological outcomes.

D-Azaserine (76749-44-5) Quantitative Differentiation Evidence Guide


D-Azaserine Fails to Induce Pancreatic Preneoplastic Lesions Unlike L-Azaserine

In a direct head-to-head in vivo comparison, rats injected with equivalent doses of D- or L-azaserine were evaluated for induction of atypical acinar cell nodules (AACN) after 4 months. D-Azaserine did not significantly induce AACN, whereas L-azaserine is a potent pancreatic carcinogen. Baseline studies show that L-azaserine induces AACN in approximately 90% of outbred Wistar rats and 100% of inbred W/LEW rats [1][2]. In a multiple-dose regimen (15 weekly injections of 10 mg/kg), L-azaserine produced a 71% pancreatic adenoma incidence and a 35% adenocarcinoma incidence [3]. This stark carcinogenicity differential underscores the functional null phenotype of the D-isomer.

Pancreatic Carcinogenesis Atypical Acinar Cell Nodules Stereospecificity

D-Azaserine Does Not Cause DNA Damage in Pancreas or Liver In Vivo

DNA damage was assessed by alkaline elution in pancreas and liver of rats treated in vivo, and in pancreatic acinar cells treated in vitro, with D- or L-azaserine. D-Azaserine produced no extensive DNA damage under the same conditions where the L-isomer causes substantial, persistent lesions [1]. Quantitative baseline: L-azaserine at 10 mg/kg (0.06 mmol/kg) induces detectable pancreatic and liver DNA damage within 1 hour of intraperitoneal injection, with damage persisting for at least 1 week [2].

DNA Damage Alkaline Elution Genotoxicity

Antibacterial and Enzyme Inhibitory Activity Resides Exclusively in the L-Isomer

A classic direct comparison of the D and L isomers of O-diazoacetylserine established that the inhibitory activity against Escherichia coli resides wholly in the isomer containing L-serine [1]. This finding is reinforced by modern enzyme data: L-azaserine is a competitive inhibitor of glutamine-dependent amidotransferases with a Ki of 2.3 × 10^-6 M against phosphoribosylformylglycineamidine (FGAM) synthetase [2], and demonstrates 38% enzyme inhibition at 12.5 µM under standard assay conditions [3]. The D-isomer shows none of these inhibitory properties, confirming that the α-carbon stereochemistry is the critical determinant of biological activity.

Glutamine Amidotransferase FGAM Synthetase Antibacterial Activity

D-Azaserine Interacts with Amino Acid Transport Systems but Lacks Metabolic Activation

Both D- and L-isomers of azaserine can inhibit the concentrative cellular uptake of azaserine and displace it from intracellular binding sites, indicating that the D-isomer interacts with amino acid transport systems [1] without undergoing subsequent metabolic activation that leads to enzyme inhibition or DNA alkylation. The differential in vivo toxicity is attributed to stereospecificity in either transport or metabolism [2]. This makes D-Azaserine a valuable tool for studying the transport step in isolation from downstream metabolic effects.

Amino Acid Transport L-System Transporter Stereoselective Uptake

Mutagenicity Profile Differs Between D- and L-Azaserine in the Salmonella Test System

The mutagenic potential of D- and L-azaserine has been directly compared using the Salmonella/microsome reverse mutation assay [1]. While L-azaserine is a well-established mutagen and carcinogen capable of inducing DNA adducts (O6-carboxymethyldeoxyguanosine) [2], the D-isomer's mutagenic potency is substantially different, consistent with its lack of DNA-damaging activity observed in mammalian systems. This assay-based discrimination provides a routine quality-control-relevant benchmark for distinguishing the enantiomers.

Mutagenicity Ames Test Salmonella Typhimurium

Procurement-Driven Application Scenarios for D-Azaserine (76749-44-5)


Stereochemical Negative Control in Pancreatic Carcinogenesis Models

D-Azaserine is the definitive negative control for the L-azaserine-induced pancreatic carcinogenesis model. Because D-Azaserine does not induce AACN, cause DNA damage, or promote tumor development at equivalent doses [1], it provides the essential stereochemical baseline, confirming that any observed tumor initiation is due to the specific biological activity of the L-enantiomer rather than nonspecific chemical effects of the diazo moiety.

Stereospecific Amino Acid Transporter Mechanistic Studies

Both D- and L-isomers interact with the L-system amino acid transporter, competing with natural substrates [1], but only the L-isomer proceeds to metabolic activation [2]. D-Azaserine thus serves as a critical tool for uncoupling transport binding from intracellular pharmacology in transport kinetics research, enabling precise characterization of transporter-substrate interactions without confounding downstream metabolic inhibition.

Enantiomeric Purity Reference for Azaserine Analytical Quality Control

The well-characterized functional null phenotype of D-Azaserine—complete absence of glutamine amidotransferase inhibition (contrasting with L-azaserine Ki = 2.3 × 10^-6 M) [1] and lack of mutagenic potency [2]—makes it an ideal reference standard for enantiomeric purity determination in chiral chromatographic analysis of azaserine samples. Its use ensures that L-azaserine preparations are free of contaminating inactive isomer.

Structure-Activity Relationship (SAR) Studies of Diazo Amino Acid Derivatives

Understanding why D-Azaserine is biologically inactive despite retaining the diazo ester functionality is fundamental to SAR programs for glutamine antagonist development. Comparative studies with this compound have revealed that the stereochemistry at the α-carbon of serine is the primary determinant of glutamine amidotransferase inhibition [1], informing the design of next-generation inhibitors where stereochemical configuration is engineered for target selectivity.

Quote Request

Request a Quote for D-Azaserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.